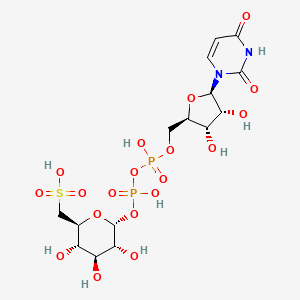
UDP-6-sulfoquinovose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-6-Sulfoquinovose ist eine nukleotidaktivierte Form von Sulfoquinovose, einem sulfonierten Zuckerderivat. Diese Verbindung ist essentiell für den Einbau von Sulfoquinovose in Glykokonjugate wie Sulfoquinovosyldiacylglycerol, das in den Chloroplastenmembranen von Pflanzen und Cyanobakterien vorkommt
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: UDP-6-Sulfoquinovose wird aus UDP-Glucose und Sulfit durch die Wirkung von UDP-Sulfoquinovose-Synthase synthetisiert . Die Synthese beinhaltet einen NAD±-abhängigen Oxidations-, Dehydratisierungs-, Enolierungs- und Sulfitadditionsvorgang . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von UDP-Glucose, Sulfit und dem Enzym UDP-Sulfoquinovose-Synthase sowie NAD+ als Kofaktor .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht gut dokumentiert, würde aber wahrscheinlich die großflächige Kultivierung von Mikroorganismen beinhalten, die UDP-Sulfoquinovose-Synthase exprimieren. Der Prozess würde die Extraktion und Reinigung des Enzyms umfassen, gefolgt von der enzymatischen Umwandlung von UDP-Glucose und Sulfit zu this compound unter kontrollierten Bedingungen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: UDP-6-Sulfoquinovose unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Dehydration und Sulfitaddition . Diese Reaktionen werden durch das Enzym UDP-Sulfoquinovose-Synthase katalysiert.
Häufige Reagenzien und Bedingungen: Die bei der Synthese von this compound verwendeten gängigen Reagenzien umfassen UDP-Glucose, Sulfit und NAD+ . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein des Enzyms UDP-Sulfoquinovose-Synthase, das die Umwandlung von UDP-Glucose und Sulfit zu this compound erleichtert .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von UDP-Glucose und Sulfit in Gegenwart von UDP-Sulfoquinovose-Synthase gebildet wird, ist this compound . Diese Verbindung wird dann in verschiedene Glykokonjugate eingebaut, wie z. B. Sulfoquinovosyldiacylglycerol .
Wissenschaftliche Forschungsanwendungen
UDP-6-Sulfoquinovose hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es verwendet, um die Synthese und Eigenschaften sulfonierter Zuckerderivate zu untersuchen . In der Biologie spielt es eine entscheidende Rolle bei der Biosynthese von Sulfolipiden, die wichtige Bestandteile von Chloroplastenmembranen in Pflanzen und Cyanobakterien sind . In der Medizin haben Sulfoquinovose-haltige Sulfolipide ein potenzielles antivirales Potenzial gegen HIV gezeigt, was this compound zu einer interessanten Verbindung für die antivirale Forschung macht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Umwandlung aus UDP-Glucose und Sulfit durch die Wirkung von UDP-Sulfoquinovose-Synthase . Das Enzym katalysiert einen NAD±-abhängigen Oxidations-, Dehydratisierungs-, Enolierungs- und Sulfitadditionsvorgang . Die resultierende this compound wird dann in verschiedene Glykokonjugate eingebaut, wo sie eine Rolle in biologischen Prozessen wie Membranbildung und antiviraler Aktivität spielt .
Wirkmechanismus
The mechanism of action of UDP-6-sulfoquinovose involves its conversion from UDP-glucose and sulfite through the action of UDP-sulfoquinovose synthase . The enzyme catalyzes an NAD±dependent oxidation, dehydration, enolization, and sulfite addition process . The resulting this compound is then incorporated into various glycoconjugates, where it plays a role in biological processes such as membrane formation and antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu UDP-6-Sulfoquinovose umfassen andere nukleotidaktivierte Zucker wie UDP-Glucose und UDP-Galactose . Diese Verbindungen haben ähnliche Strukturen und nehmen an ähnlichen biochemischen Stoffwechselwegen teil.
Einzigartigkeit: Was this compound von anderen nukleotidaktivierten Zuckern abhebt, ist ihre sulfonierte Natur, die es ihr ermöglicht, an der Biosynthese von Sulfolipiden teilzunehmen . Diese einzigartige Eigenschaft macht es zu einem essentiellen Bestandteil bei der Bildung von Chloroplastenmembranen und verleiht ihm potenzielle antivirale Eigenschaften .
Eigenschaften
Molekularformel |
C15H24N2O19P2S |
|---|---|
Molekulargewicht |
630.4 g/mol |
IUPAC-Name |
[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
FQANCGQCBCUSMI-JZMIEXBBSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O |
Synonyme |
UDP-sulfoquinovose uridine diphosphate sulfoquinovose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



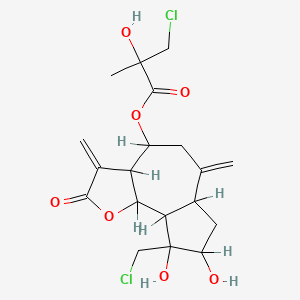

![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)



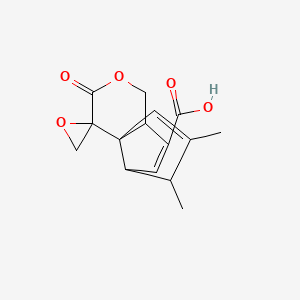
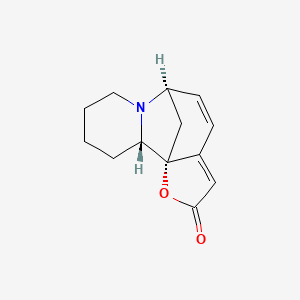
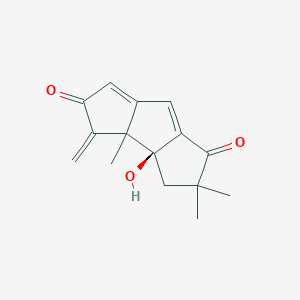
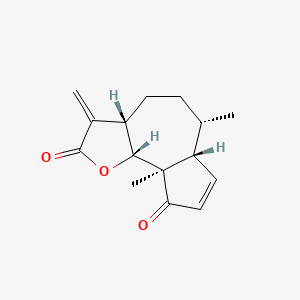
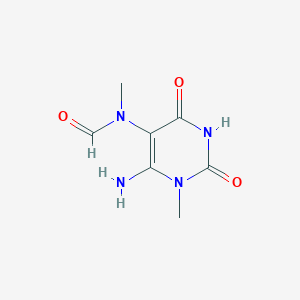

![9-Methyl-2h-furo[2,3-h]chromen-2-one](/img/structure/B1200773.png)
